(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific structure of this compound includes a chromene backbone, a bromo substituent at the 6-position, and a difluorophenyl imino group at the 2-position, which contribute to its unique chemical properties and potential biological activities.
This compound is classified as a chromene derivative and can be sourced from various chemical suppliers. The molecular formula is , with a molecular weight of approximately 421.19 g/mol. It is often utilized in medicinal chemistry and biological studies due to its potential pharmacological effects .
The synthesis of (2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide typically involves several key steps:
Each step must be optimized for yield and purity, often requiring purification techniques such as chromatography.
The molecular structure of (2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide features:
The compound's structure can be represented in various formats including SMILES notation: C=CC1=CC=C(C(=O)NCC(=O)N(C)C1)
.
(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide can undergo several chemical reactions:
These reactions are significant in medicinal chemistry for modifying the compound to enhance its efficacy or reduce toxicity.
The mechanism of action for (2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Quantitative structure-activity relationship models could be employed to predict its biological activity based on its chemical structure.
The physical and chemical properties of (2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide include:
These properties are essential for understanding the compound's behavior in different environments and its potential applications in scientific research .
(2Z)-N-acetyl-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Further research is necessary to explore these potential differences in activity and mechanism compared to similar compounds.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: